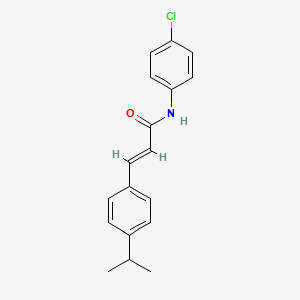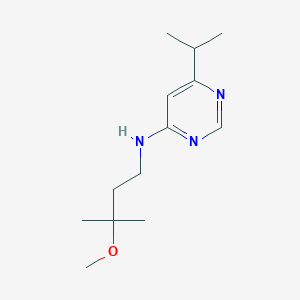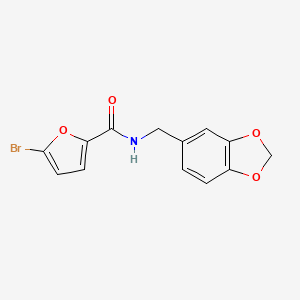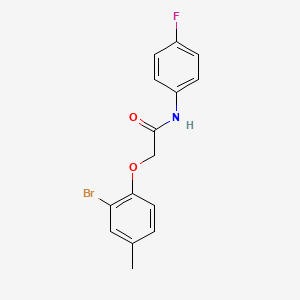
N-(4-chlorophenyl)-3-(4-isopropylphenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorophenyl)-3-(4-isopropylphenyl)acrylamide, commonly known as 'Cl-IPA', is a synthetic molecule that has gained significant attention in the field of medicinal chemistry. It belongs to the class of acrylamide derivatives and possesses a unique chemical structure that makes it a promising candidate for drug development.
Mécanisme D'action
The mechanism of action of Cl-IPA is not fully understood, but it is believed to act by modulating specific signaling pathways in cells. In cancer research, Cl-IPA has been shown to inhibit the Akt/mTOR pathway, which is involved in cell proliferation and survival. In inflammation research, Cl-IPA has been shown to inhibit the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines. In neurodegenerative disease research, Cl-IPA has been found to protect against oxidative stress-induced neuronal damage by activating the Nrf2/ARE pathway.
Biochemical and Physiological Effects:
Cl-IPA has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In cancer research, Cl-IPA has been found to inhibit cancer cell proliferation, induce apoptosis, and inhibit cancer cell migration. In inflammation research, Cl-IPA has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models. In neurodegenerative disease research, Cl-IPA has been found to protect against oxidative stress-induced neuronal damage and improve cognitive function in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of Cl-IPA is its synthetic accessibility, which makes it easy to obtain in large quantities for lab experiments. Another advantage is its broad spectrum of biological activity, which makes it a promising candidate for drug development in various therapeutic areas. However, one of the limitations of Cl-IPA is its limited bioavailability, which may restrict its use in vivo.
Orientations Futures
There are several future directions for Cl-IPA research. In cancer research, future studies could focus on the development of Cl-IPA analogs with improved bioavailability and specificity for specific cancer types. In inflammation research, future studies could investigate the potential of Cl-IPA as a therapeutic agent for chronic inflammatory diseases such as rheumatoid arthritis. In neurodegenerative disease research, future studies could focus on the development of Cl-IPA analogs with improved blood-brain barrier penetration and neuroprotective activity.
Conclusion:
In conclusion, Cl-IPA is a synthetic molecule that has gained significant attention in the field of medicinal chemistry. It has shown promising results as a drug candidate in various therapeutic areas such as cancer, inflammation, and neurodegenerative diseases. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of Cl-IPA have been discussed in this paper. Further research is needed to fully understand the potential of Cl-IPA as a therapeutic agent.
Méthodes De Synthèse
The synthesis of Cl-IPA involves the reaction between 4-chlorobenzaldehyde and 4-isopropylphenylamine in the presence of acryloyl chloride. The reaction is carried out at room temperature and the product is obtained in high yield after purification. The purity and identity of Cl-IPA are confirmed by various spectroscopic techniques such as NMR, IR, and Mass Spectrometry.
Applications De Recherche Scientifique
Cl-IPA has been extensively studied for its potential as a drug candidate in various therapeutic areas such as cancer, inflammation, and neurodegenerative diseases. In cancer research, Cl-IPA has shown promising results as an inhibitor of cancer cell proliferation and migration. It has been reported to induce apoptosis in various cancer cell lines by targeting specific signaling pathways. In inflammation research, Cl-IPA has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disease research, Cl-IPA has been found to protect against oxidative stress-induced neuronal damage.
Propriétés
IUPAC Name |
(E)-N-(4-chlorophenyl)-3-(4-propan-2-ylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO/c1-13(2)15-6-3-14(4-7-15)5-12-18(21)20-17-10-8-16(19)9-11-17/h3-13H,1-2H3,(H,20,21)/b12-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRYPQYFQVZLXPZ-LFYBBSHMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(4-{[(3R*,4S*)-3-amino-4-(4-methoxyphenyl)pyrrolidin-1-yl]carbonyl}phenyl)-2-methylbut-3-yn-2-ol](/img/structure/B5625440.png)


![1-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methylquinolin-4(1H)-one](/img/structure/B5625450.png)

![N-(2-methoxyphenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B5625456.png)

![N-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B5625477.png)

![1-[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]-3-ethyl-2-imino-4-imidazolidinone](/img/structure/B5625484.png)
![1,3,7-trimethyl-2-{[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-1H-indole](/img/structure/B5625509.png)
![4-benzyl-1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]piperidine](/img/structure/B5625523.png)
![8-ethyl-3,3-dimethyl-6-{[2-(4-morpholinyl)ethyl]amino}-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B5625539.png)
